N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-3-cyanobenzamide

Catalog No.
S6713819
CAS No.
2034471-34-4
M.F
C16H19N7O
M. Wt
325.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]meth...

CAS Number

2034471-34-4

Product Name

N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-3-cyanobenzamide

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-cyanobenzamide

Molecular Formula

C16H19N7O

Molecular Weight

325.37 g/mol

InChI

InChI=1S/C16H19N7O/c1-22(2)15-19-13(20-16(21-15)23(3)4)10-18-14(24)12-7-5-6-11(8-12)9-17/h5-8H,10H2,1-4H3,(H,18,24)

InChI Key

JONNRDCLUBOHES-UHFFFAOYSA-N

SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=CC(=C2)C#N)N(C)C

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=CC(=C2)C#N)N(C)C

N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-3-cyanobenzamide is an organic compound characterized by its complex structure, which includes a triazine ring and a cyanobenzamide moiety. The compound has the molecular formula C15H22N8O2C_{15}H_{22}N_{8}O_{2} and a molecular weight of approximately 346.39 g/mol. Its structure features a central triazine unit substituted with dimethylamino groups, which are known to enhance the compound's solubility and reactivity in various chemical environments .

Typical of triazine derivatives:

  • Substitution Reactions: The nitrogen atoms in the triazine ring can undergo nucleophilic substitution, allowing for the introduction of various functional groups.
  • Oxidation and Reduction: The compound can be oxidized to form hydroxyl or carbonyl derivatives, while reduction can yield amine or alkyl-substituted derivatives.
  • Condensation Reactions: It can react with other amines or carboxylic acids to form more complex structures through condensation processes.

Research indicates that N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-3-cyanobenzamide exhibits potential biological activities:

  • Anticancer Properties: Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation.
  • Antimicrobial Activity: It has been explored for its ability to inhibit bacterial growth, making it a candidate for further development in antimicrobial therapies.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, which is crucial for its potential therapeutic applications .

The synthesis of N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-3-cyanobenzamide typically involves several steps:

  • Formation of 4,6-bis(dimethylamino)-1,3,5-triazine: This is achieved by reacting 4,6-dichloro-1,3,5-triazine with dimethylamine under controlled conditions.
  • Reaction with 3-cyanobenzamide: The intermediate product is then reacted with 3-cyanobenzamide in the presence of solvents like acetonitrile or dimethylformamide and catalysts such as triethylamine to facilitate the reaction.
  • Purification: The final product is purified through crystallization or chromatography techniques to ensure high purity for further applications .

N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-3-cyanobenzamide finds applications across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Investigated for its potential use as an anticancer and antimicrobial agent.
  • Material Science: Utilized in creating advanced materials such as polymers and coatings due to its unique chemical properties .

Studies on the interactions of N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-3-cyanobenzamide reveal that it may bind to specific molecular targets. These interactions are believed to involve hydrogen bonding and hydrophobic interactions facilitated by the triazine ring and cyanobenzamide moiety. Such binding mechanisms are critical for its biological activity and therapeutic potential .

Several compounds share structural similarities with N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-3-cyanobenzamide. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
4,6-Bis(dimethylamino)-1,3,5-triazineC8H12N6C_{8}H_{12}N_{6}Core structure without cyanobenzamide moiety; used in similar reactions
3-CyanobenzamideC8H6N2OC_{8}H_{6}N_{2}OSimpler structure; lacks triazine component; utilized in various organic syntheses
Methyl 4-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoateC15H19N5O3C_{15}H_{19}N_{5}O_{3}Contains ester functional group; used in medicinal chemistry

N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-3-cyanobenzamide stands out due to its unique combination of both triazine and cyanobenzamide functionalities which may enhance its biological activity compared to simpler analogs. This unique structural arrangement allows it to interact with biological targets effectively while also serving as a versatile building block in organic synthesis .

XLogP3

1.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

325.16510826 g/mol

Monoisotopic Mass

325.16510826 g/mol

Heavy Atom Count

24

Dates

Last modified: 11-23-2023

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